molecular formula C18H16N2 B14442423 2,5-Dibenzylpyrazine CAS No. 74134-77-3

2,5-Dibenzylpyrazine

Cat. No.: B14442423
CAS No.: 74134-77-3
M. Wt: 260.3 g/mol
InChI Key: XRVZQEDIRUIMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibenzylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylpyrazine can be achieved through several methods. One common approach involves the dehydrogenative coupling of 2-phenylglycinol, catalyzed by a cobalt complex in the presence of a stoichiometric amount of base . This method generates stoichiometric waste and requires an additional post-reaction process for product isolation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of base-metal catalysts, such as manganese pincer complexes, has been explored for the sustainable synthesis of pyrazine derivatives . These methods aim to minimize waste and improve atom economy, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydro-2,5-Dibenzylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibenzylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its benzyl substituents, which impart specific chemical and physical properties. These properties make it suitable for applications in drug development, materials science, and as a precursor for more complex chemical compounds.

Properties

CAS No.

74134-77-3

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2,5-dibenzylpyrazine

InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

XRVZQEDIRUIMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.